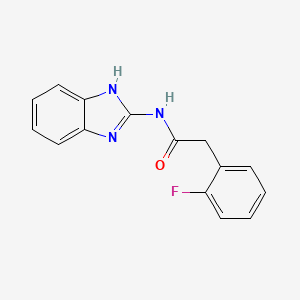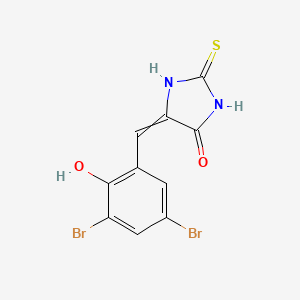
Bromophenol thiohydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromophenol thiohydantoin is a compound that combines a brominated phenol group with a thiohydantoin moiety. It has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of certain bacterial enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bromophenol thiohydantoin typically involves the reaction of bromophenol with thiohydantoin derivatives. One common method is the condensation of bromophenol with thiourea in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiohydantoin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Bromophenol thiohydantoin can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiohydantoin ring can be reduced to form thiohydantoins with different oxidation states.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiohydantoin derivatives.
Substitution: Substituted thiohydantoin derivatives with various functional groups.
科学的研究の応用
Bromophenol thiohydantoin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an antimicrobial agent is being explored due to its ability to inhibit bacterial enzymes.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of bromophenol thiohydantoin involves its interaction with specific molecular targets. For example, as an inhibitor of DisA, it binds to the enzyme’s active site, preventing the synthesis of c-di-AMP, a crucial bacterial second messenger. This inhibition disrupts bacterial signaling and can lead to reduced bacterial virulence and survival .
類似化合物との比較
Similar Compounds
Thiohydantoin derivatives: These compounds share the thiohydantoin moiety but may lack the bromophenol group.
Brominated phenols: These compounds contain the bromophenol group but do not have the thiohydantoin ring.
Uniqueness
Bromophenol thiohydantoin is unique due to the combination of both bromophenol and thiohydantoin groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
特性
分子式 |
C10H6Br2N2O2S |
|---|---|
分子量 |
378.04 g/mol |
IUPAC名 |
5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17) |
InChIキー |
LZPGGHKJSQSUDE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)
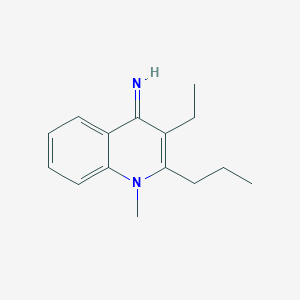
![3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B10796725.png)
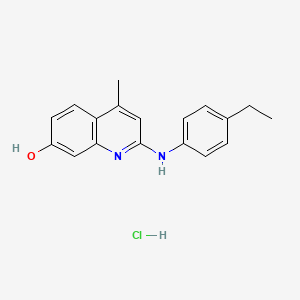
![2-[({2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]phenol](/img/structure/B10796739.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796744.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B10796755.png)
![2-[4-(Fluoro)anilino]-3-phenyl-5,7-diaminoquinoxaline](/img/structure/B10796756.png)
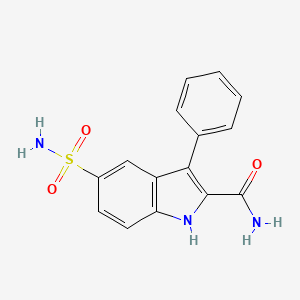

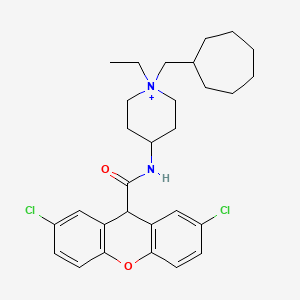

![3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B10796778.png)
